molecular formula C28H46O B1235617 delta-8(9),22-Ergostadiene-3beta-ol CAS No. 6673-68-3

delta-8(9),22-Ergostadiene-3beta-ol

Cat. No.: B1235617
CAS No.: 6673-68-3
M. Wt: 398.7 g/mol
InChI Key: NBGSQCOKVDHDGJ-MJXYXNKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3beta,5alpha)-ergosta-8,22-dien-3-ol is a 3beta-sterol consisting of an ergostane skeleton with double bonds at positions 8(9) and 22. It is an ergostanoid and a 3beta-sterol. It derives from a hydride of a 5alpha-ergostane.

Scientific Research Applications

Role in Sterol Biosynthesis

  • Delta-8(9),22-Ergostadiene-3beta-ol is identified as an intermediate in ergosterol biosynthesis. It's converted to ergosterol by wild-type yeasts and observed transiently in cells during aerobic adaptation of anaerobically grown wild-type yeasts. This sterol is proposed as an intermediate in ergosterol biosynthesis (Parks, Bond, Thompson, & Starr, 1972).

Involvement in Yeast Physiology

  • Ergosterol, for which this compound serves as a precursor, is a critical component for yeast cell physiology. It has been studied for its various roles including in cell membrane integrity and regulation of enzymes (Thompson & Parks, 1974).

Potential as Antifungal Target

  • Inhibitors targeting the biosynthetic pathway of ergosterol, involving this compound, have been explored for their potential as antifungal agents. This is due to ergosterol's essential role in fungal cell membrane structure and function (Goldstein & Frye, 1996).

Involvement in Metabolic Pathways

Impact on Yeast Mutants

  • Research on yeast mutants has highlighted the accumulation of this compound in specific conditions. Its presence and quantity can indicate changes or disruptions in normal sterol synthesis pathways, which can be crucial for understanding yeast biology and potential applications in biotechnology (Kim, Kwon-Chung, Milne, Hill, & Patterson, 1975).

Properties

CAS No.

6673-68-3

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,5S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,18-22,24-25,29H,9-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,27-,28+/m0/s1

InChI Key

NBGSQCOKVDHDGJ-MJXYXNKESA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Synonyms

delta-8(9),22-ergostadiene-3 beta-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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